2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
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Overview
Description
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is a chemical compound with the molecular formula C6H12ClNO2S . It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring . This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .
Scientific Research Applications
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spirocyclic structure can form bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: Similar structure but with an oxygen atom instead of sulfur.
6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide: Another spirocyclic compound with a different ring size and protective group.
Uniqueness
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide is unique due to its specific combination of sulfur and nitrogen within the spirocyclic structure. This combination imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-6(5-10)1-2-7-3-6/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXUEUZFGJHRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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